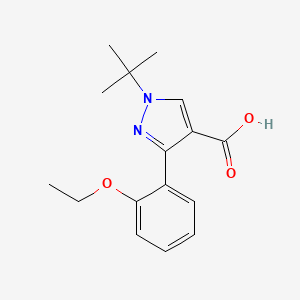

1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

1-tert-butyl-3-(2-ethoxyphenyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c1-5-21-13-9-7-6-8-11(13)14-12(15(19)20)10-18(17-14)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQCHBZADKCRWTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C2=NN(C=C2C(=O)O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Pyrazole Ring Formation

The pyrazole core is commonly synthesized by the reaction of hydrazine or substituted hydrazines with β-ketoesters or α,β-unsaturated ketones. For this compound:

- A tert-butyl-substituted hydrazine (tert-butylhydrazine) reacts with a suitable 1,3-dicarbonyl compound, such as ethyl 2-ethoxybenzoylacetate or an analogous intermediate, to form the pyrazole ring.

- Reaction conditions typically involve mild heating (room temperature to 100°C) in solvents like ethanol or tetrahydrofuran (THF), often under inert atmosphere to avoid side reactions.

Introduction of the tert-butyl Group

- The tert-butyl group is introduced at the N-1 position of the pyrazole ring.

- This can be achieved by alkylation using tert-butyl bromide in the presence of a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi).

- For example, treatment of 4-bromo-1H-pyrazole derivatives with n-BuLi at low temperatures (-78°C) followed by quenching with tert-butyl bromide yields the tert-butyl-substituted pyrazole.

- The reaction is conducted in anhydrous THF to maintain reactivity and selectivity.

Attachment of the 2-Ethoxyphenyl Group

- The 2-ethoxyphenyl substituent is introduced at the C-3 position of the pyrazole ring.

- This step can be performed via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) using appropriately substituted phenyl derivatives.

- The ethoxy group on the phenyl ring is generally preserved during these transformations.

- Reaction conditions vary depending on the method but often involve palladium catalysts, bases, and elevated temperatures.

Carboxylic Acid Formation

- The carboxylic acid group at C-4 is typically introduced by hydrolysis of an ester precursor.

- For example, the ethyl ester of the pyrazole-4-carboxylate is hydrolyzed under basic conditions using lithium hydroxide (LiOH) in a THF/methanol/water mixture at room temperature for 12 hours.

- Acidification with hydrochloric acid (HCl) precipitates the carboxylic acid.

- This step yields the target compound with high purity after workup and recrystallization.

Reaction Conditions and Yields

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Pyrazole ring formation | tert-Butylhydrazine + ethyl 2-ethoxybenzoylacetate, EtOH, RT-32°C, 3 h | ~70-80 | Mild heating, inert atmosphere recommended |

| N-1 tert-butyl alkylation | tert-butyl bromide, NaH or n-BuLi, THF, -78 to 0°C | 65-78 | Low temp controls regioselectivity |

| 2-ethoxyphenyl group attachment | Pd-catalyzed coupling or nucleophilic aromatic substitution | 60-75 | Catalyst and base dependent |

| Ester hydrolysis to acid | LiOH, THF/MeOH/H2O, 25°C, 12 h; acidification with HCl | 78 | Purification by recrystallization |

Industrial and Process Considerations

- Recent advances include the use of flow microreactor systems to enhance reaction efficiency, reduce solvent use, and improve safety by minimizing hazardous intermediates.

- Challenges in industrial scale-up include the isolation of intermediates due to solubility issues and the need to optimize extraction and purification steps.

- Avoidance of explosive or toxic reagents (e.g., ethyl diazoacetate) and transition metal catalysts with high environmental impact is a priority.

- Hydrolysis steps are optimized to minimize aqueous waste and maximize product recovery.

Analytical Characterization During Preparation

- NMR Spectroscopy (¹H and ¹³C NMR): Confirms the regiochemistry and substitution pattern on the pyrazole ring and phenyl group.

- Mass Spectrometry (HRMS): Validates molecular weight and purity.

- X-ray Crystallography: Used in some cases to confirm stereochemistry and crystal packing.

- Chromatography (Flash or Preparative HPLC): Employed for purification and yield optimization.

Analyse Chemischer Reaktionen

1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles, such as amines or thiols.

Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.

Common reagents and conditions used in these reactions include strong acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific reagents and conditions employed.

Wissenschaftliche Forschungsanwendungen

1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used as a probe to study enzyme activity and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical studies.

Medicine: The compound has potential applications in drug discovery and development. Its structural features may allow it to act as a lead compound for the design of new therapeutic agents targeting specific diseases.

Industry: In industrial applications, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and other fine chemicals.

Wirkmechanismus

The mechanism of action of 1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific target and the context in which the compound is used. For example, in enzyme inhibition studies, the compound may act by binding to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Pyrazole Carboxylic Acid Derivatives

Structural Modifications and Substituent Effects

The compound’s structural uniqueness arises from the combination of tert-butyl, 2-ethoxyphenyl, and carboxylic acid groups. Below is a comparative analysis with analogous compounds:

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Key Observations:

- Substituent Position and Bioactivity: The 2-ethoxyphenyl group in the target compound may enhance planarity and π-π interactions in biological systems, as seen in structurally related heterocycles (e.g., 2-aminobenzothiazole derivatives) .

- Electron-Withdrawing Groups : The trifluoromethyl group in 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid () increases electrophilicity, enhancing reactivity in coupling reactions compared to the ethoxy group in the target compound.

- Carboxylic Acid vs. Ester Derivatives : Ethyl 1-methyl-1H-pyrazole-4-carboxylate () serves as a precursor for carboxylic acid derivatives, highlighting the importance of ester-to-acid conversion in drug development.

Biologische Aktivität

1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid (CAS No. 1152891-41-2) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in anti-inflammatory and analgesic applications. This compound's structure suggests various mechanisms of action, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 288.34 g/mol. The compound features a tert-butyl group, an ethoxyphenyl moiety, and a carboxylic acid functional group, which may contribute to its biological activity.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including this compound. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly significant, as COX inhibition is a common mechanism for anti-inflammatory drugs.

Table 1: Inhibitory Potency Against COX Enzymes

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Celecoxib | 0.04 ± 0.01 | 0.04 ± 0.01 |

Note: TBD indicates that specific data for this compound is currently unavailable.

In a comparative study, other pyrazole derivatives demonstrated varying degrees of COX inhibition, with IC50 values indicating their potency against these enzymes. The structure–activity relationship (SAR) analysis suggests that modifications in the side chains can enhance or diminish biological activity .

Analgesic Effects

In addition to its anti-inflammatory properties, the compound has shown promise in analgesic applications. Experimental models involving carrageenan-induced paw edema and formalin-induced pain have been used to evaluate the analgesic effects of similar pyrazole compounds. Preliminary results suggest that derivatives with similar structures can significantly reduce pain responses .

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their therapeutic potential:

- Carrageenan-Induced Paw Edema Study : A study investigating various pyrazole derivatives found that certain compounds exhibited significant reductions in edema comparable to standard anti-inflammatory drugs like indomethacin .

- Formalin Test for Pain : In another experimental setup, compounds similar to this compound were tested for their ability to alleviate pain in formalin-induced models, showing promising analgesic effects .

Q & A

Q. What are the common synthetic routes for preparing 1-tert-butyl-3-(2-ethoxyphenyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example, pyrazole-carboxylic acid derivatives are often prepared by reacting β-ketoesters with substituted hydrazines. A similar method involves cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal) to form pyrazole intermediates, followed by hydrolysis to yield the carboxylic acid . Key steps include:

Q. How is the compound characterized structurally and analytically?

- NMR spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and regiochemistry. For example, pyrazole ring protons typically appear as singlets (δ 7.8–8.0 ppm) .

- X-ray crystallography : Determines crystal packing and stereochemistry. Studies on analogous compounds (e.g., tert-butyl piperidine carboxylates) reveal bond angles and torsion angles critical for stability .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Q. What safety protocols are recommended for handling this compound?

- GHS classifications : While specific data for this compound is limited, structurally similar pyrazole-carboxylic acids are classified as irritants (Category 2 for skin/eye irritation) .

- Handling precautions : Use PPE (gloves, goggles), work in a fume hood, and avoid contact with strong oxidizers to prevent hazardous decomposition (e.g., CO/NOx release) .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and ethoxyphenyl groups influence reactivity?

- Steric hindrance : The tert-butyl group at the N1 position reduces nucleophilic attack on the pyrazole ring, favoring regioselective functionalization at C4 .

- Electronic effects : The 2-ethoxyphenyl substituent enhances electron density at C3, influencing coupling reactions (e.g., Suzuki-Miyaura) or coordination with metal catalysts .

- Example : In palladium-catalyzed cross-couplings, bulky tert-butyl groups require higher catalyst loading (e.g., 10 mol% Pd(OAc)₂) to achieve acceptable yields .

Q. What strategies resolve contradictions in reported spectroscopic data for pyrazole-carboxylic acids?

Q. How can computational methods predict the compound’s pharmacokinetic properties?

- DFT calculations : Optimize molecular geometry and predict HOMO/LUMO energies for reactivity assessments .

- ADMET modeling : Tools like SwissADME estimate logP (~2.5) and aqueous solubility, critical for drug-likeness studies. Substituents like tert-butyl improve metabolic stability but reduce solubility .

Methodological Challenges and Solutions

Q. What are the challenges in scaling up multi-step syntheses of this compound?

- Intermediate instability : The tert-butyloxycarbonyl (Boc) group hydrolyzes under acidic conditions. Use mild deprotection methods (e.g., TFA/DCM at 0°C) .

- Yield optimization : Table: Reaction conditions for key steps:

| Step | Catalyst/Reagents | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | Pd(OAc)₂, XPhos | 40–100 | 65–75 | |

| 2 | HCl (aq.) | 93–96 | 85–90 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.